N-(hydroxymethyl)phthalimide

Description

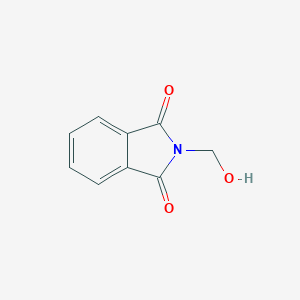

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSGOOCAMMSKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026954 | |

| Record name | N-(Hydroxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-29-6 | |

| Record name | N-(Hydroxymethyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Hydroxymethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Hydroxymethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Hydroxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYMETHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8L8BA278J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Research on N Hydroxymethyl Phthalimide

Early Discoveries and Initial Characterization of Phthalimide (B116566) Derivatives

The chemistry of phthalimide derivatives is fundamentally linked to the work of German chemist Siegmund Gabriel. In 1887, Gabriel introduced a method for synthesizing primary amines, a process now famously known as the Gabriel synthesis. numberanalytics.comchemistrylearner.comwikipedia.org At the time, producing pure primary amines was a significant challenge due to over-alkylation, which resulted in mixtures of primary, secondary, and tertiary amines. numberanalytics.com

The Gabriel synthesis provided an elegant solution. It involves the deprotonation of phthalimide by a base to form a nucleophilic phthalimide salt. This salt then reacts with a primary alkyl halide in a nucleophilic substitution (SN2) reaction. numberanalytics.comscienceinfo.com The resulting N-alkylphthalimide effectively "masks" the amine functionality. Subsequent hydrolysis or, more commonly, hydrazinolysis of the N-alkylphthalimide cleaves the imide structure to release the desired primary amine with high purity and yield. numberanalytics.comprutor.ai This discovery was a cornerstone in synthetic organic chemistry, providing a reliable route to a crucial class of compounds used in the synthesis of pharmaceuticals and other complex molecules. numberanalytics.comprutor.ai

Emergence of N-(Hydroxymethyl)phthalimide in Synthetic Chemistry

Building on the foundational chemistry of phthalimide, researchers began to explore derivatives that could expand its synthetic utility. This compound, also known as phthalimidomethanol, emerged as a key derivative. fengchengroup.comnih.gov It is a primary alcohol that contains the phthalimide structure. nih.govlookchem.com

The synthesis of this compound is straightforward and efficient, typically achieved by the reaction of phthalimide with formaldehyde (B43269). fengchengroup.combelievechemical.com In a common laboratory preparation, phthalimide is refluxed with an aqueous solution of formaldehyde (formalin). chemicalbook.comguidechem.com Upon cooling, this compound crystallizes, yielding a white solid. fengchengroup.comchemicalbook.com This simple addition of a hydroxymethyl (-CH₂OH) group to the nitrogen atom of the phthalimide core created a versatile and reactive intermediate. cymitquimica.com

| Property | Value |

| Chemical Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 140-149 °C |

| CAS Number | 118-29-6 |

Key Milestones in Understanding the Reactivity and Applications of this compound

The introduction of the hydroxymethyl group onto the phthalimide nitrogen created a bifunctional reagent with unique reactivity. The hydroxymethyl group itself can participate in various reactions, while the phthalimide moiety acts as a stable leaving group or a protecting group, similar to its role in the Gabriel synthesis.

A significant milestone in understanding its reactivity was the exploration of its use as an amidomethylating agent . believechemical.comchemicalbook.comchemical-suppliers.eu In the presence of a strong acid like triflic acid or sulfuric acid, the hydroxyl group can be protonated and eliminated as water, generating a highly electrophilic N-phthalimidomethyl cation. This cation can then react with various nucleophiles, including aromatic compounds, to form a new carbon-carbon bond. This process, known as amidomethylation, has proven useful in the synthesis of more complex molecules. oup.com For example, it has been used to amidomethylate aromatic nuclei in the preparation of anion exchange resins. google.com

Further research has demonstrated the versatility of this compound in a range of chemical transformations. It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. fengchengroup.combelievechemical.comcymitquimica.com Its applications include:

Synthesis of Antiviral Agents: It is used as a reactant in the preparation of complex heterocyclic compounds with potential antiviral properties. lookchem.comchemicalbook.comhoseachem.com

Agrochemicals: It is an important intermediate in the production of pesticides. believechemical.comhoseachem.comijrcs.org

Polymer and Materials Science: The compound is used to create functionalized intermediates for modifying resins and synthesizing polymers. google.compapchemlifesciences.com

Drug Delivery: More recently, it has been identified as a useful intermediate in creating controlled-release drug formulations and excipient systems. papchemlifesciences.com

The study of its reactions with various nucleophiles, such as nitriles and methacrylates, further broadened its scope as a synthetic tool, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under specific conditions. oup.comacs.org These milestones have solidified the position of this compound as a versatile and important compound in the toolkit of organic chemists.

| Reaction Type | Reactant | Product Type | Significance |

| Amidomethylation | Aromatic Compounds | Arylmethylphthalimides | Forms C-C bonds; used in polymer synthesis. believechemical.comgoogle.com |

| Reaction with Nitriles | Nitriles | Amide-imide compounds | Forms C-N bonds; creates complex amides. oup.comacs.org |

| Addition to Alkenes | Methacrylates | Phthalimidomethyl-substituted esters | Forms C-C bonds via electrophilic addition. oup.com |

| Esterification | Halogenated Acetic Acids | Phthalimidomethyl esters | Creates functionalized esters. researchcommons.org |

Synthetic Methodologies and Strategies for N Hydroxymethyl Phthalimide

Conventional Synthesis Routes

Traditional methods for synthesizing N-(Hydroxymethyl)phthalimide are well-established, providing reliable and straightforward pathways to the desired product. These routes typically involve the direct reaction of phthalimide (B116566) with a source of formaldehyde (B43269) under specific thermal conditions.

The most common conventional method for preparing this compound is the direct condensation reaction between phthalimide and formaldehyde. fengchengroup.com This reaction is typically carried out in an aqueous medium. In a standard procedure, formaldehyde is diluted with water, and phthalimide is added to this solution. The mixture is then heated to reflux, generally between 98-102°C, for a period of approximately 2.5 hours to ensure the reaction goes to completion. fengchengroup.com The product, which is a white crystalline powder, precipitates upon cooling and can be isolated through filtration and drying. fengchengroup.com The molar ratio of the reactants is a critical parameter, with a slight excess of formaldehyde often used to ensure complete conversion of the phthalimide. fengchengroup.com

Table 1: Reaction Parameters for Conventional Synthesis

| Parameter | Value/Condition |

|---|---|

| Reactants | Phthalimide, Formaldehyde |

| Molar Ratio (Phthalimide:Formaldehyde) | 1:1.1 |

| Solvent | Water |

| Temperature | 98-102°C (Reflux) |

| Reaction Time | 2.5 hours |

Hydroxymethylation of phthalimide is the fundamental chemical transformation that underlies its synthesis from formaldehyde. The process involves the addition of a hydroxymethyl group (-CH₂OH) to the nitrogen atom of the phthalimide ring. This reaction is a specific example of an N-alkylation. The nitrogen atom in phthalimide is acidic due to the two adjacent electron-withdrawing carbonyl groups, which allows for deprotonation and subsequent nucleophilic attack on the electrophilic carbon of formaldehyde. byjus.commasterorganicchemistry.com The interaction between formaldehyde and phthalimide ultimately yields the N-hydroxymethyl derivative. slideshare.net While this process can occur under neutral or basic conditions, the conventional synthesis typically proceeds by heating the reactants in an aqueous solution. fengchengroup.com

A structurally related compound, N-(Hydroxymethyl)phthalimidine, is synthesized from a different starting material, phthalimidine. This synthesis involves the reaction of phthalimidine and paraformaldehyde in the presence of a base, such as potassium carbonate, in a solvent like methanol (B129727). amazonaws.com The mixture is stirred at room temperature for an extended period, often 24 hours or more, to allow for the formation of the carbinolamide. amazonaws.com Following the reaction period, the product is isolated using liquid-liquid extraction with a solvent like ethyl acetate. The organic layers are then combined, dried, and the solvent is removed to yield the crude N-(Hydroxymethyl)phthalimidine. amazonaws.com

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as long reaction times and high energy consumption, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and the exploration of catalytic methods to facilitate the formation of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer side products. epa.gov The synthesis of phthalimide derivatives, including N-substituted imides, has been shown to be highly efficient under microwave irradiation, often proceeding in a matter of minutes compared to hours for conventional methods. mdpi.comsemanticscholar.org For instance, the reaction of phthalic anhydride (B1165640) with amino acids to form phthalimide derivatives can be achieved rapidly and in high yields under solvent-free microwave conditions. epa.gov Similarly, reactions of N-hydroxymethylphthalimide with various amines are accelerated under microwave irradiation. scielo.br This technology represents a greener and more sustainable approach to chemical synthesis by minimizing energy consumption and solvent use.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalimide Derivatives

| Feature | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours fengchengroup.com | Minutes epa.govmdpi.com |

| Energy Consumption | High | Low |

| Yields | Good | Excellent epa.govsemanticscholar.org |

| Solvent Use | Often requires solvents | Can be performed solvent-free epa.gov |

| Side Products | Potential for side product formation | Minimized side product formation |

The use of catalysts in the synthesis of phthalimides and their derivatives can offer milder reaction conditions and improved selectivity. While the direct catalytic synthesis of this compound is not extensively documented, various catalytic systems are employed for the formation of the core phthalimide structure and related N-substituted compounds. For example, Lewis acids like TaCl₅-silica gel have been used to catalyze the formation of imides from anhydrides under microwave irradiation. organic-chemistry.org More recently, transition-metal-free systems have been developed. An unprecedented method involves a TBAI/TBHP mediated C–N bond formation through the intramolecular cyclization of 2-(hydroxymethyl)benzamides to produce N-substituted phthalimides in excellent yields. thieme-connect.de Another advanced catalytic approach is the palladium-catalyzed [4+1] cycloaddition reaction, which assembles N-substituted phthalimides from 2-iodo-N-phenylbenzamides and a difluorocarbene precursor, where the difluorocarbene acts as a carbonyl source. rsc.org These catalytic strategies highlight modern efforts to create C-N bonds efficiently for the synthesis of the phthalimide scaffold.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact by utilizing safer reagents, minimizing waste, and employing energy-efficient methods. The conventional synthesis, which involves the reaction of phthalimide with an aqueous solution of formaldehyde, can be assessed through the lens of green chemistry. While water is an environmentally benign solvent, formaldehyde is a known carcinogen and hazardous substance, prompting research into safer and more sustainable alternatives.

Several green chemistry strategies are applicable to the synthesis of phthalimide derivatives and can be extrapolated to the preparation of this compound:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions mdpi.comctppc.org. The application of microwave energy can enhance the rate of N-hydroxymethylation of phthalimide, potentially leading to a more energy-efficient process compared to conventional heating mdpi.comscielo.br.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster and more efficient synthesis researchgate.netnih.gov. Ultrasound irradiation can enhance mass transfer and accelerate the reaction between phthalimide and formaldehyde, potentially under milder conditions and in shorter time frames researchgate.nethhu.de.

Solvent-Free Reactions: Conducting the synthesis in the absence of a solvent (neat reaction) is a key principle of green chemistry as it eliminates solvent waste and simplifies purification scielo.br. Investigating the feasibility of a solvent-free reaction between phthalimide and a formaldehyde source, such as paraformaldehyde, under thermal or microwave conditions, could offer a greener synthetic route.

Use of Safer Solvents: While the traditional method uses water, alternative green solvents could be explored if required for specific process conditions. The use of high-temperature, high-pressure water/ethanol mixtures has been reported for the clean synthesis of other phthalimide derivatives and could be a potential strategy researchgate.net.

The following table summarizes research findings on green synthetic approaches for phthalimide derivatives, which could be adapted for this compound.

| Green Methodology | Key Findings/Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction times, improved yields, potential for solvent-free conditions. mdpi.comctppc.orgscielo.br | Faster and more energy-efficient reaction between phthalimide and formaldehyde/paraformaldehyde. |

| Ultrasound Assistance | Accelerated reaction rates, can minimize side reactions, often performed under milder conditions. researchgate.netresearchgate.nethhu.de | Enhanced efficiency of the N-hydroxymethylation reaction. |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies product isolation and purification. scielo.br | Reaction of solid phthalimide with paraformaldehyde under thermal or microwave conditions. |

Regioselective Synthesis Considerations

The synthesis of this compound from phthalimide and formaldehyde is an inherently regioselective reaction. Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the case of phthalimide, the reaction overwhelmingly occurs at the nitrogen atom to yield the N-substituted product.

This high regioselectivity can be attributed to the electronic structure of the phthalimide molecule. The nitrogen atom in the imide functional group is the most nucleophilic center available for reaction with the electrophilic carbon atom of formaldehyde. The mechanism of this reaction, often referred to as N-hydroxymethylation, involves the nucleophilic attack of the imide nitrogen on the carbonyl carbon of formaldehyde.

The key factors governing the regioselectivity are:

Nucleophilicity of the Imide Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. In the presence of a base or under neutral conditions, the N-H bond of phthalimide is acidic, and the resulting phthalimide anion is an even stronger nucleophile byjus.com. This anion readily attacks the electrophilic formaldehyde.

Electrophilicity of Formaldehyde: The carbonyl carbon in formaldehyde is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack.

Lack of Competing Reaction Sites: Other potential reaction sites on the phthalimide molecule are significantly less reactive towards electrophiles like formaldehyde under typical conditions. The carbonyl carbons are electrophilic, not nucleophilic. The aromatic ring is relatively electron-deficient due to the electron-withdrawing nature of the two adjacent carbonyl groups, making it deactivated towards electrophilic attack.

Therefore, the reaction proceeds selectively at the nitrogen atom, leading to the formation of a stable C-N bond and yielding this compound as the major, if not exclusive, product. No significant formation of O-hydroxymethylated or ring-hydroxymethylated byproducts is typically reported, underscoring the high regioselectivity of this transformation. The synthesis is a classic example of N-alkylation, a fundamental reaction in the preparation of nitrogen-containing compounds byjus.com.

Reactivity and Reaction Mechanisms of N Hydroxymethyl Phthalimide

Nucleophilic Substitution Reactions

The carbon atom of the hydroxymethyl group in N-(Hydroxymethyl)phthalimide is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its utility in introducing the phthalimidomethyl group into various substrates.

This compound serves as a convenient reagent for the aminomethylation of primary and secondary amines, as well as arylamines. This reaction is analogous to the Mannich reaction, where this compound provides the electrophilic methylene (B1212753) unit. The reaction proceeds via the formation of an N-acyliminium ion intermediate, which is then attacked by the nucleophilic amine.

The general mechanism involves the protonation of the hydroxyl group of this compound, followed by the loss of a water molecule to generate the reactive N-acyliminium ion. This electrophilic species is then readily attacked by the lone pair of electrons on the nitrogen atom of the amine or arylamine, leading to the formation of the corresponding N-(aminomethyl)phthalimide derivative.

While direct studies on the reaction of this compound with a wide range of amines are not extensively detailed in the provided search results, the reactivity pattern can be inferred from its role as a precursor in Gabriel-type syntheses. The Gabriel synthesis traditionally involves the alkylation of potassium phthalimide (B116566). However, the use of this compound offers an alternative route for the introduction of a protected amino group.

This compound can undergo esterification with carboxylic acids to form the corresponding esters. This reaction typically proceeds under acidic conditions, following the general mechanism of Fischer esterification. The acid catalyst protonates the carboxyl group of the carboxylic acid, enhancing its electrophilicity. The hydroxyl group of this compound then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. Subsequent dehydration leads to the formation of the ester linkage.

The reaction can be represented as follows:

Phthalimide-N-CH₂OH + R-COOH ⇌ Phthalimide-N-CH₂-O-CO-R + H₂O

This esterification provides a method for the synthesis of phthalimidomethyl esters of various carboxylic acids. These esters themselves can be valuable intermediates in further synthetic transformations.

This compound can react with nitriles in the presence of a strong acid, such as sulfuric acid, in a Ritter-type reaction to yield N-(amidomethyl)phthalimides. The mechanism of the Ritter reaction involves the initial formation of a carbocation from the alcohol. In the case of this compound, the protonated hydroxymethyl group departs as water, generating a stabilized N-acyliminium ion. This electrophilic intermediate is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion affords the corresponding N-substituted amide.

A study on the analogous compound, N-(hydroxymethyl)saccharin, demonstrates its reaction with various nitriles in the presence of sulfuric acid to give N-(amidomethyl)saccharins in yields ranging from 16% to 87% scispace.comblucher.com.br. This suggests a similar reactivity profile for this compound.

Table 1: Yields of N-(amidomethyl)saccharins from the Ritter Reaction of N-(hydroxymethyl)saccharin with Various Nitriles scispace.com

| Nitrile (R-CN) | Product (R) | Yield (%) |

| Acetonitrile | Methyl | 87 |

| Propionitrile | Ethyl | 75 |

| Benzonitrile | Phenyl | 82 |

| Acrylonitrile | Vinyl | 16 |

| Ethyl cyanoacetate | Ethoxycarbonylmethyl | 63 |

This data from a closely related substrate indicates that this compound is expected to react efficiently with a range of aliphatic and aromatic nitriles under Ritter conditions.

Formation of Carbinolamides and Related Derivatives

This compound is itself a type of carbinolamide, which is a functional group characterized by a hydroxyl group and an amino group attached to the same carbon atom. The reactivity of carbinolamides is of interest due to their role as intermediates in various biological and chemical processes.

The stability and decomposition of carbinolamides are often pH-dependent. A study on the aqueous kinetics of N-(hydroxymethyl)phthalimidine, a structurally similar N-alkylated carbinolamide, provides insights into the decomposition of such species amazonaws.com. The decomposition of N-(hydroxymethyl)phthalimidine was studied as a function of pH, revealing a hydroxide-dependent reaction pathway.

The kinetic data for the decomposition of N-(hydroxymethyl)phthalimidine in aqueous solution at 25°C shows a first-order dependence on the hydroxide (B78521) ion concentration at lower pH (basic conditions) and becomes pH-independent at higher hydroxide ion concentrations amazonaws.com.

pH-Rate Profile for the Decomposition of N-(hydroxymethyl)phthalimidine amazonaws.com

| pH | k_obs (s⁻¹) |

| 10 | ~1 x 10⁻⁴ |

| 11 | ~1 x 10⁻³ |

| 12 | ~1 x 10⁻² |

| 13 | ~1 x 10⁻¹ |

| 14 | ~1 x 10⁻¹ (plateau) |

Note: The values are approximate, based on the graphical representation in the source.

This kinetic profile suggests a mechanism where the decomposition is catalyzed by hydroxide ions. The plateau at high pH indicates a change in the rate-determining step, possibly related to the ionization of the hydroxyl group of the carbinolamide amazonaws.com.

N-Alkylation can significantly influence the reactivity of carbinolamides. The study on N-(hydroxymethyl)phthalimidine, which is an N-alkylated carbinolamide, compared its reactivity to that of N-(hydroxymethyl)benzamide, a non-N-alkylated analogue amazonaws.com. The apparent second-order rate constant for the hydroxide-dependent decomposition of N-(hydroxymethyl)phthalimidine was found to be approximately 2.2 times faster than that of N-(hydroxymethyl)benzamide amazonaws.com.

Comparison of Second-Order Rate Constants for Carbinolamide Decomposition amazonaws.com

| Compound | Apparent Second-Order Rate Constant (k'₁) (M⁻¹s⁻¹) |

| N-(hydroxymethyl)phthalimidine | 0.83 |

| N-(hydroxymethyl)benzamide | 0.37 |

This increased reactivity of the N-alkylated compound is attributed to the electronic effects of the N-alkyl group, which can influence both the acidity of the hydroxyl group and the intrinsic rate of the decomposition reaction amazonaws.com.

Oxidative Processes Involving this compound

The role of phthalimide derivatives in oxidative chemistry is prominent, largely due to the activity of N-hydroxyphthalimide (NHPI) as a precursor to the phthalimide N-oxyl (PINO) radical. It is crucial to distinguish the reactivity of NHPI from that of this compound, as the literature on oxidative processes predominantly focuses on NHPI.

The generation of the highly reactive phthalimide N-oxyl (PINO) radical is a hallmark of N-hydroxyphthalimide (NHPI) chemistry. escholarship.orgnih.gov This short-lived nitroxide radical is a powerful hydrogen abstractor and is central to the catalytic activity of NHPI in a wide range of aerobic oxidation reactions. escholarship.orgmdpi.com The PINO radical is formed from NHPI through the abstraction of the hydrogen atom from the N-OH group. promonograph.orgwikipedia.org This can be initiated by co-catalysts such as transition metal salts or azo-initiators. researchgate.net

In contrast, there is a lack of extensive literature demonstrating this compound itself acting as a direct precursor for N-oxyl radicals in the same capacity as NHPI. The reactivity of this compound is instead dominated by reactions involving its hydroxymethyl group.

The catalytic activity of N-hydroxyphthalimide (NHPI) extends to the aerobic oxidative cleavage of C=C double bonds in olefins. researchgate.net This process is of significant interest for converting alkenes into carbonyl compounds. researchgate.net The mechanism, facilitated by the PINO radical generated from NHPI, involves free-radical pathways. researchgate.net Transition metal ions can co-catalyze these reactions, accelerating the formation of the PINO radical and the decomposition of peroxide intermediates. researchgate.net Computational studies on NHPI-catalyzed oxidative cleavage of alkenes suggest that the reaction proceeds through alkoxyl radicals, with high activation barriers calculated for alternative pathways like the formation of a dioxetane ring. nih.gov

While phthalimide-derived hydroxylactams can be oxidized back to their corresponding phthalimides using reagents like nickel peroxide, this represents a substrate transformation rather than a catalytic role for the phthalimide derivative in an oxidative process. mdpi.com

Electrophilic Reactions and Derivatization

This compound serves as a versatile reagent in electrophilic reactions, primarily functioning as an amidomethylating agent. The presence of a strong acid, such as sulfuric acid, facilitates the protonation of the hydroxyl group, which is then eliminated as water. This generates a highly electrophilic N-phthalimidomethyl cation, a potent intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

This reactivity allows for the derivatization of various nucleophiles. For instance, this compound reacts with nitriles in what is known as a Ritter-type reaction. acs.org It is also widely used in the synthesis of pesticides, dyes, and medicines through the preparation of various N-derivatives. fengchengroup.com

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Nitriles | Strong acid (e.g., H₂SO₄) | N-(acylaminomethyl)phthalimides | acs.org |

| Aromatic primary amines | - | N-Phthalimidomethyl amines | fengchengroup.com |

| Phenols | - | ortho-Amidoalkylation products | acs.org |

| Methacrylates | - | C-C bond formation products | acs.org |

Mechanistic Investigations

The study of reaction mechanisms for phthalimide derivatives often employs a combination of computational and spectroscopic methods to elucidate reaction pathways and identify transient species.

Computational chemistry provides powerful tools for investigating the mechanisms of complex organic reactions. Density Functional Theory (DFT) is widely used to study the electronic structure and reactivity of phthalimide derivatives. ufms.brnih.gov For instance, DFT calculations using the B3LYP functional have been employed to analyze the vibrational spectra of phthalimide and its derivatives, showing good agreement with experimental data. nih.govresearchgate.net

For reactions involving significant non-dynamical correlation effects, such as bond breaking or the study of radical species, more advanced methods are required. msu.edu High-level coupled-cluster methods, like coupled-cluster singles and doubles with perturbative triples [CCSD(T)], are considered a "gold standard" for providing highly accurate energies. nih.govmsu.edu Computational studies on the NHPI-catalyzed oxidative cleavage of alkenes have utilized both DFT and CCSD(T) methods to map out the reaction mechanism, compare the energy barriers of different pathways, and demonstrate that the reaction likely proceeds via alkoxyl radicals. nih.gov These methods are crucial for understanding reaction intermediates and transition states that are difficult to observe experimentally.

Spectroscopic techniques are indispensable for the structural elucidation of starting materials, products, and, where possible, reaction intermediates. Standard techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to characterize this compound and its derivatives. nih.govslideshare.net

When reactions involve radical intermediates, specialized techniques are necessary for their detection and characterization. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for studying species with unpaired electrons, such as the PINO radical generated from NHPI. nih.gov EPR studies, combined with X-ray crystallography, have been used to confirm the presence and electronic structure of metal-bound N-oxy-phthalimide radicals, providing direct evidence for their role in redox processes. escholarship.orgescholarship.org For non-radical intermediates or to monitor reaction progress, methods like UV-visible spectroscopy can be employed to observe changes in the electronic structure of the molecules involved. semanticscholar.org

Kinetic Studies and pH Dependence

The reactivity of this compound is significantly influenced by the pH of the medium, particularly in aqueous solutions. Kinetic studies have focused on its degradation and hydrolysis, revealing important mechanistic details about its stability and reaction pathways.

Detailed Research Findings

The aqueous degradation of this compound to phthalimide is markedly dependent on pH. In basic solutions, the rate of this conversion is accelerated. For instance, at pH 9.0, the conversion to phthalimide was not detectable within 300 seconds. However, in a 0.18 M sodium hydroxide solution, the complete conversion was observed within 50 seconds . This indicates a direct relationship between hydroxide ion concentration and the rate of reaction.

Further studies involving buffer solutions have provided more insight into the reaction kinetics. In the presence of 0.2-0.4 M 1,4-diazabicyclo[2.2.2]octane (DABCO) buffer solutions at a pH range of 9.30-9.54, a 40-60% conversion of this compound to phthalimide occurred within 90-120 seconds . This demonstrates that the degradation can be catalyzed by general bases.

Kinetic investigations on the structurally similar compound, N-(hydroxymethyl)phthalimidine, in aqueous solutions at 25 °C and an ionic strength of 1.0 M (KCl) have provided a detailed pH-rate profile. These experiments, conducted between pH 10 and 14, showed that the reaction follows pseudo-first-order kinetics. The pH-rate profile revealed two distinct regions: a first-order dependence on the hydroxide ion concentration at lower pH values within this range, and a region where the reaction rate becomes independent of the hydroxide ion concentration at higher pHs amazonaws.com. This behavior is characteristic of a reaction mechanism involving a pre-equilibrium step. The study did not observe buffer catalysis between pH 10 and 12, although the buffer concentrations were kept relatively low amazonaws.com.

The rate of degradation of related phthalimide structures, such as N-hydroxyphthalimide (NHPI), has also been shown to increase at higher pH nih.gov. Similarly, studies on the hydrolysis of N-alkylmaleimides, including the N-hydroxymethyl derivative, found that the hydrolysis rate is proportional to the hydroxide ion concentration in the pH range of 7 to 9 rsc.org. This suggests that the hydroxide ion plays a crucial role as a nucleophile in the degradation of these imide derivatives.

The data from these kinetic studies can be summarized in the following tables:

Table 1: pH Dependence of this compound Conversion to Phthalimide This table illustrates the qualitative effect of pH on the reaction time for the conversion of this compound.

| pH/Condition | Observation | Source |

| 9.0 | No detectable conversion within 300 seconds. | |

| 0.18 M NaOH | Complete conversion within 50 seconds. | |

| pH 9.30-9.54 (DABCO Buffer) | 40-60% conversion within 90-120 seconds. |

Table 2: Kinetic Profile of N-(hydroxymethyl)phthalimidine Reaction as a Function of pH This table summarizes the observed rate dependence on hydroxide ion concentration for a structurally similar compound.

| pH Range | Rate Dependence on [HO⁻] | Kinetic Order | Source |

| 10 - (transition) | First-order | Pseudo-first-order | amazonaws.com |

| (transition) - 14 | Zero-order | Pseudo-first-order | amazonaws.com |

These kinetic studies are crucial for understanding the stability of this compound and for controlling its reactivity in various chemical transformations. The strong dependence on pH, particularly the catalysis by hydroxide ions, points to a mechanism involving nucleophilic attack at the carbonyl carbon of the phthalimide ring, facilitated by the basic conditions.

Derivatives and Analogues of N Hydroxymethyl Phthalimide

Synthesis and Characterization of Substituted N-(Hydroxymethyl)phthalimides

The hydroxyl group of N-(hydroxymethyl)phthalimide is the primary site for substitution, leading to the formation of ethers and esters. These reactions typically involve the reaction of this compound with alkyl or acyl halides, or with alcohols under specific activating conditions.

One prominent class of derivatives is the N-alkoxyphthalimides . These compounds can be synthesized through various methods, including the reaction of N-hydroxyphthalimide with alcohols. For instance, a PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones has been developed for the efficient synthesis of N-alkoxyphthalimide products in moderate to good yields. This method is notable for its catalyst-free conditions, readily available starting materials, and operational simplicity researchgate.net. The synthesis of N-alkoxyphthalimide derivatives can also be achieved in high yields from the reaction of N-hydroxyphthalimide with alkyl halides using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF).

Another significant group of derivatives is the N-(acyloxy)phthalimides . These are generally synthesized by the reaction of N-hydroxyphthalimide with corresponding carboxylic acids in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These compounds are of interest as they can act as precursors for various chemical transformations.

The characterization of these substituted derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy typically shows the characteristic carbonyl stretching frequencies of the phthalimide (B116566) group. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure, with signals corresponding to the phthalimide protons and the protons of the newly introduced alkyl or acyl group. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|---|

| 1,3-dioxoisoindolin-2-yl 2-(p-tolyloxy)acetate | N-hydroxyphthalimide, 2-(p-tolyloxy)acetic acid | DCC, DMAP, DCM, 12h, rt | Not specified | ¹H NMR (400 MHz, CDCl₃) δ 7.84 (t, J = 2.1 Hz, 1H), 7.45 – 7.33 (m, 3H), 7.31 – 7.26 (m, 1H), 7.20 (d, J = 8.5 Hz, 2H), 7.02 (d, J = 8.5 Hz, 2H), 3.56 (d, J = 2.2 Hz, 2H), 2.36 (s, 3H). ¹³C NMR (126 MHz, CDCl₃) δ 172.7, 169.4, 154.5, 150.4, 135.2, 134.8, 133.2, 130.7, 130.1, 128.7, 127.0, 124.9, 117.2, 106.5, 31.3, 20.9. |

| 1,3-dioxoisoindolin-2-yl 2-(4-(tert-butyl)phenoxy)acetate | N-hydroxyphthalimide, 2-(4-(tert-butyl)phenoxy)acetic acid | DCC, DMAP, DCM, 12h, rt | 85% | ¹H NMR (500 MHz, CDCl₃) δ 7.85 (t, J = 2.0 Hz, 1H), 7.49 (t, J = 7.7 Hz, 2H), 7.45 – 7.38 (m, 3H), 7.35 (d, J = 7.4 Hz, 2H), 7.06 (d, J = 8.8 Hz, 2H), 3.57 (d, J = 2.0 Hz, 2H), 1.33 (s, 9H). ¹³C NMR (126 MHz, CDCl₃) δ 173.2, 169.9, 154.4, 149.9, 148.5, 132.2, 129.2, 128.6, 127.1, 126.7, 116.9, 106.9, 34.6, 31.5, 31.3. |

Hybrid Structures Incorporating this compound Moieties

The structural versatility of this compound and its derivatives allows for their incorporation into more complex molecular architectures, creating hybrid molecules with potentially novel properties. These hybrid structures often combine the phthalimide moiety with other heterocyclic systems or bioactive scaffolds.

An example of such hybrid structures is the synthesis of S-alkyl phthalimide- and S-benzyl-oxadiazole-quinoline hybrids. These compounds are synthesized by reacting 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol with N-bromoalkylphthalimides. The synthesis involves a nucleophilic substitution reaction where the thiol group of the oxadiazole-quinoline scaffold attacks the electrophilic carbon of the N-bromoalkylphthalimide, displacing the bromide and forming a new C-S bond.

The characterization of these complex hybrids involves a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR are essential for elucidating the connectivity of the different molecular fragments. For instance, in the ¹³C NMR spectra of S-alkyl phthalimide-oxadiazole-quinoline hybrids, the carbon atoms of the alkyl chain between the nitrogen of the phthalimide and the sulfur of the oxadiazole can be distinctly identified.

The development of such hybrid molecules is a growing area of research, driven by the potential for synergistic effects arising from the combination of different pharmacophores or functional units within a single molecule.

N-Substituted Phthalimide Derivatives from this compound

This compound is a valuable precursor for the synthesis of a wide variety of N-substituted phthalimide derivatives. The hydroxyl group can be activated and displaced by various nucleophiles, providing a straightforward route to compounds that might be challenging to synthesize directly from phthalimide.

One important application of this compound is its use as a stable precursor for N-acyliminium ions. In the presence of a Lewis acid or a protic acid, this compound can lose a molecule of water to form a highly reactive N-acyliminium ion. This electrophilic species can then be trapped by a wide range of nucleophiles, including arenes, alkenes, and various carbon and heteroatom nucleophiles, to afford the corresponding N-substituted phthalimides.

This strategy has been employed in various synthetic transformations. For example, the reaction of this compound with aromatic primary amines can be used to prepare N-aryl phthalimides . This method offers an alternative to the direct condensation of phthalic anhydride (B1165640) with anilines, which often requires harsh reaction conditions.

The Gabriel synthesis, a well-established method for preparing primary amines, traditionally involves the alkylation of potassium phthalimide. However, variations of this reaction can utilize N-substituted phthalimides derived from this compound. For instance, after the formation of an N-alkyl phthalimide, the phthalimide group can be removed by hydrazinolysis or acid/base hydrolysis to yield the primary amine.

Thermodynamic and Conformational Analysis of Derivatives

Understanding the thermodynamic and conformational properties of this compound derivatives is crucial for predicting their stability, reactivity, and potential biological activity. These properties are often investigated through a combination of experimental techniques and computational methods.

Experimental thermochemical studies have been conducted on this compound and its N-alkyl homologs, such as N-(2-hydroxyethyl)phthalimide. Techniques like combustion calorimetry and thermal analysis have been used to determine key thermodynamic parameters, including the standard molar enthalpies of formation in both the crystalline and gaseous phases researchgate.net. These studies have also revealed the presence of hydrogen bonding in this compound, which contributes to its stability researchgate.net.

Theoretical calculations, often employing density functional theory (DFT), are used to complement experimental data and to study the conformational preferences of these molecules. For example, computational studies have been used to compare the stability of different N-substituted phthalimide derivatives, such as N,N'-(biphenyl)bisphthalimide and N-(4'-aminobiphenyl)phthalimide rsc.org. These calculations can provide insights into the electronic properties and relative stabilities of different conformers. The thermodynamic functions (ΔH, ΔS, and ΔG) for the synthesis reactions can also be calculated to determine if a reaction is spontaneous and whether it is endothermic or exothermic rsc.org.

| Compound | Phase | ΔfH°m (kJ·mol⁻¹) |

|---|---|---|

| Phthalimide | cr | -318.0 ± 1.7 |

| Phthalimide | g | -211.7 ± 1.7 |

| N-Ethylphthalimide | cr | -350.1 ± 2.7 |

| N-Ethylphthalimide | g | -259.1 ± 2.7 |

| N-n-Propylphthalimide | cr | -377.3 ± 2.2 |

| N-n-Propylphthalimide | g | -279.1 ± 2.2 |

cr = crystalline phase; g = gaseous phase.

Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

N-(Hydroxymethyl)phthalimide and its derivatives are valuable starting materials for the synthesis of various heterocyclic compounds. A notable application involves the preparation of benzimidazole (B57391) derivatives. This process typically begins with the synthesis of N-phthalimide amino acids, which are then used as precursors.

The synthesis proceeds in a two-step manner. First, an amino acid (such as glycine (B1666218) or L-alanine) is reacted with o-phthalic acid to form the corresponding N-phthalimide amino acid derivative. In the second step, these derivatives are refluxed with o-phenylene diamine in the presence of hydrochloric acid. This reaction leads to the formation of N-substituted benzimidazolyl-phthalimides, which are complex heterocyclic structures.

| Precursor Amino Acid | Resulting Heterocyclic Compound |

| Glycine | N-(1H-benzimidazol-2-yl methyl) phthalimide (B116566) |

| L-Alanine | N-[1-(1H-benzimidazol-2-yl ) ethyl] phthalimide |

Table 1: Examples of Benzimidazole Derivatives Synthesized from N-Phthalimide Amino Acids.

Reagent in Amidoalkylation Reactions

This compound serves as an effective amidoalkylating reagent. aip.org Amidoalkylation is a class of organic reactions that involves the introduction of an amidoalkyl group into a molecule. Due to the stability of the phthalimide group, this compound is a suitable reagent for nucleophilic exchange reactions, particularly in acidic environments. aip.org

It can react with various nucleophiles, such as aliphatic carbonic acids, in the presence of a solvent like benzene (B151609) and an acid catalyst like sulfuric acid. aip.org This reactivity allows for the synthesis of esters and other derivatives, which can be intermediates in the creation of more complex molecules, including primary amines and various heterocyclic systems that are otherwise difficult to obtain. aip.org

Role in Peptide Synthesis and Amino Acid Derivatization

The phthalimide group is a well-established protecting group for amines in organic synthesis, and this utility extends to the field of peptide chemistry. N-phthalimide derivatives of amino acids can be synthesized through the cyclocondensation of o-phthalic acid with various amino acids. This derivatization protects the amino group, allowing for selective reactions at other functional sites of the amino acid.

A related compound, N-hydroxyphthalimide, is used to form activated esters with N-protected amino acids (such as N-carbobenzoxy or N-phthaloyl-amino acids) using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net These activated esters are highly reactive and suitable for the stepwise synthesis of peptides. researchgate.net A key advantage of this method is that it proceeds without racemization, thus preserving the stereochemical integrity of the chiral amino acid centers, which is crucial for the biological activity of the resulting peptide. researchgate.net

| Starting Amino Acid | Corresponding N-Phthalimide Derivative |

| Glycine | N-Phthaloylglycine |

| L-Alanine | N-Phthaloyl-L-alanine |

| L-Valine | N-Phthaloyl-L-valine |

| L-Leucine | N-Phthaloyl-L-leucine |

| L-Phenylalanine | N-Phthaloyl-L-phenylalanine |

| L-Aspartic acid | N-Phthaloyl-L-aspartic acid |

Table 2: Examples of N-Phthalimide Amino Acid Derivatives.

Solid-Phase Synthesis Applications

This compound plays a crucial role in the preparation of resins for Solid-Phase Peptide Synthesis (SPPS). Specifically, it is used in the functionalization of polystyrene to create the Merrifield resin, a foundational solid support in SPPS. nih.gov The process involves treating polystyrene with this compound in the presence of a strong acid, such as trifluoromethanesulfonic acid. This reaction introduces a hydroxymethylphenyl group onto the polymer backbone, which is then converted to a chloromethyl group.

This chloromethylated resin is the classic Merrifield resin, which allows the C-terminus of the first amino acid to be anchored to the solid support. iris-biotech.de The subsequent steps of peptide chain elongation—coupling and deprotection—are then carried out on this solid support. nih.gov The use of a solid-phase support simplifies the purification process, as excess reagents and byproducts can be washed away while the growing peptide chain remains attached to the insoluble resin. nih.gov

Catalytic Applications of N-Hydroxymethylphthalimide and its Related Compounds

While this compound itself is primarily a reagent, its closely related derivative, N-hydroxyphthalimide (NHPI), is a highly efficient and versatile organocatalyst. polimi.itacs.org NHPI is particularly effective in promoting free-radical-mediated aerobic oxidation reactions. polimi.it

The catalytic activity of NHPI stems from its ability to generate the phthalimido-N-oxyl (PINO) radical. This radical species is a highly effective hydrogen abstractor, capable of initiating the oxidation of a wide range of organic substrates, including alkanes, alkyl aromatics, alcohols, and ethers. polimi.itpolimi.it The catalytic cycle involves the PINO radical abstracting a hydrogen atom from the substrate, which then reacts with molecular oxygen to form a peroxyl radical. This radical can then be converted into the final oxidized product, regenerating the catalyst. polimi.it

One significant industrial application is the aerobic oxidation of cumene (B47948) to cumyl hydroperoxide, a key step in the synthesis of phenol (B47542) and acetone. polimi.it The use of NHPI as a catalyst in these processes is advantageous as it often allows reactions to proceed under milder conditions and can avoid the use of heavy metal catalysts. polimi.it

| Substrate | Catalyst System | Main Product | Selectivity (%) |

| Cumene | NHPI / CH₃CHO | Cumyl hydroperoxide | ~84% |

Table 3: Example of NHPI-Catalyzed Aerobic Oxidation. polimi.it

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Molecular Orbital Theory, DFT)

Quantum chemical calculations have been instrumental in elucidating the molecular structure and electronic properties of N-(Hydroxymethyl)phthalimide. Density Functional Theory (DFT) is a prominent method used for these investigations.

Specifically, calculations have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set to analyze the compound. actascientific.com This level of theory is employed to optimize the molecular geometry, resulting in the most stable three-dimensional arrangement of atoms. actascientific.com The optimized structure provides precise bond lengths and angles, such as the longest bond angle observed between O2-C8-N4 (130.4°) and the smallest between N4-C7-C5 and N4-C8-C6 (105.7°). actascientific.com

Frontier Molecular Orbital (FMO) theory is another critical aspect of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's electronic behavior and reactivity. The energies of these orbitals and the resulting energy gap (ΔE) are significant indicators of chemical reactivity and kinetic stability. For this compound, the HOMO and LUMO energies have been calculated, revealing the energy difference between them. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. actascientific.com

Table 7.1: Frontier Molecular Orbital (FMO) Properties of this compound actascientific.com

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.54 |

| Energy Gap (ΔE) | 5.31 |

Note: Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the flexibility and stable arrangements of a molecule. For this compound, a Potential Energy Surface (PES) scan has been performed to explore its different conformers and their corresponding minimum energies. researchgate.net

This analysis was conducted using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net By systematically changing specific dihedral angles within the molecule, researchers can map out the energy landscape. The resulting landscape reveals the low-energy, stable conformations of the molecule. The Gibbs free energies of these stable conformers are then used to calculate a Boltzmann weighted average, which is essential for determining theoretical thermodynamic properties, such as the enthalpy of formation in the gas phase. researchgate.net Studies have confirmed the presence of hydrogen bonds in the stable conformers of this compound, which contribute to their stability. researchgate.net

Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and the selectivity of its reactions can be effectively achieved using descriptors derived from DFT calculations. The analysis of Frontier Molecular Orbitals (FMOs) is a primary tool in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a direct indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and thus more reactive. actascientific.com

Beyond the FMOs, a range of global and local reactivity descriptors can be calculated to provide a more detailed picture of reactivity. These conceptual DFT descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, -χ).

Table 7.2: Calculated Global Reactivity Descriptors for this compound actascientific.com

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 4.195 |

| Chemical Hardness (η) | 2.655 |

| Electrophilicity Index (ω) | 3.31 |

Note: Values are calculated based on the HOMO and LUMO energies from Table 7.1.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of dynamic processes such as conformational changes and interactions with other molecules, like solvents or biological macromolecules.

Based on the conducted search of available scientific literature, there are no specific molecular dynamics simulation studies published for the isolated this compound molecule. While MD simulations are a common tool in computational chemistry and have been applied to various phthalimide (B116566) derivatives to study their interactions and stability within biological systems, dedicated studies focusing on the dynamic behavior of this compound itself are not readily found. Such studies could, in the future, provide valuable insights into its behavior in different environments, such as its interaction with solvent molecules or its conformational dynamics over time.

Analytical Methodologies for N Hydroxymethyl Phthalimide and Its Derivatives

Spectroscopic Techniques (e.g., IR, NMR, Mass Spectrometry, UV-Vis)

Spectroscopy is a cornerstone for the analysis of N-(Hydroxymethyl)phthalimide, providing insight into its functional groups, atomic connectivity, and molecular mass. slideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The spectrum displays distinct absorption bands that correspond to the vibrational frequencies of specific bonds. guidechem.com Key absorptions include a broad band for the O-H stretch of the hydroxymethyl group, sharp peaks for the aromatic C-H bonds, and strong absorption from the carbonyl (C=O) groups of the phthalimide (B116566) ring. guidechem.comchemicalbook.com

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| O-H Stretch (Hydroxyl) | 3400-3200 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Imide) | ~1770 and ~1700 (asymmetric and symmetric) |

| C-N Stretch | 1300-1200 |

| C-O Stretch (Primary Alcohol) | ~1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide valuable information. guidechem.com

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. chemicalbook.com The aromatic protons on the phthalimide ring typically appear as a complex multiplet in the downfield region (around 7.8-7.9 ppm). The methylene (B1212753) protons of the N-CH₂ group are deshielded by the adjacent nitrogen and appear as a singlet or doublet. The hydroxyl proton (OH) is also observable, and its chemical shift can vary depending on the solvent and concentration. chemicalbook.comguidechem.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.92 - 7.88 | Multiplet |

| Hydroxyl (-OH) | ~6.44 | Triplet (or broad singlet) |

| Methylene (-CH₂-) | ~4.99 | Doublet |

Data obtained in DMSO-d₆ solvent. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon of the hydroxymethyl group. guidechem.comguidechem.com

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic (quaternary) | ~132 |

| Aromatic (CH) | ~135, ~124 |

| Methylene (-CH₂-) | ~62 |

Data obtained in DMSO-d₆ solvent. guidechem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight (177.16 g/mol ). chemicalbook.comnih.gov Common fragmentation patterns involve the loss of the hydroxymethyl group or cleavage of the phthalimide ring, providing further structural confirmation. chemicalbook.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound, containing a chromophoric phthalimide group, absorbs UV radiation. This technique is primarily used for quantitative analysis, often in conjunction with chromatographic methods, rather than for detailed structural identification.

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of this compound and its derivatives. merckmillipore.comlobachemie.com Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is effective for separating these compounds. tcichemicals.com Detection is commonly achieved using a UV detector set to a wavelength where the phthalimide ring exhibits strong absorbance. HPLC is also used for assay determination to confirm the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful analytical tool, its application to this compound and related compounds like phthalimide presents significant challenges. nih.gov The primary issue is the thermal instability of these compounds. nih.gov Folpet, a fungicide, is known to degrade into phthalimide in a hot GC injector, which can lead to inaccurate quantification and false positives. nih.govlabor-friedle.de Similar thermal degradation can be a concern for this compound. Furthermore, phthalimide can be formed as an artifact from the reaction of phthalic anhydride (B1165640) (an environmental contaminant) with primary amines in the sample matrix at high temperatures. labor-friedle.de To overcome these issues, LC-MS/MS is often preferred as it avoids the high temperatures of the GC inlet. eurl-pesticides.eu

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) database under the deposition number 625016. nih.gov The analysis reveals the planar geometry of the phthalimide ring system and the conformation of the N-hydroxymethyl substituent relative to the ring. Crystallographic data also elucidates the hydrogen bonding networks in the solid state, which are crucial for understanding the crystal packing and physical properties of the compound.

Q & A

Q. What is the standard laboratory synthesis protocol for N-(Hydroxymethyl)phthalimide?

NHPH is synthesized via the nucleophilic addition of formaldehyde to phthalic anhydride. A typical procedure involves dissolving phthalic anhydride in aqueous formaldehyde (37%) and reacting under basic conditions (e.g., sodium hydroxide) at 50–60°C for 2–3 hours. The product is isolated by crystallization from ethanol, yielding white crystalline solids with a melting point of 142–145°C .

Q. Which analytical methods are most effective for characterizing NHPH purity and structure?

Key techniques include:

- Melting point analysis : Confirms purity (expected range: 142–145°C) .

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) identify hydroxymethyl (-CH₂OH) and phthalimide carbonyl signals .

- HPLC : Monitors degradation kinetics or byproduct formation under varying pH conditions .

Q. What safety protocols are critical when handling NHPH in experiments?

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust.

- Store in airtight containers in a cool, dry environment.

- Dispose of waste via controlled incineration or authorized chemical disposal facilities .

Advanced Research Questions

Q. How do pH and base concentration influence the degradation kinetics of NHPH?

NHPH undergoes base-catalyzed hydrolysis to phthalimide. At pH 9.0, no degradation occurs within 300 seconds, but in 0.18 M NaOH, complete conversion happens in 50 seconds. The reaction follows first-order kinetics, with rate constants increasing exponentially with hydroxide ion concentration. Adding 0.2–0.4 M 1,4-diazabicyclo[2.2.2]octane (DABCO) accelerates degradation, suggesting general base catalysis .

Q. What mechanistic role does NHPH play in multi-step syntheses of bioactive molecules?

NHPH serves as a versatile electrophile in C-N bond-forming reactions. For example:

- Phthalimido methyl esters : React NHPH with carboxylic acids under acidic conditions to form esters via nucleophilic substitution .

- Heterocycle synthesis : Use NHPH as a precursor for imidazo[4,5-b]pyridine derivatives, leveraging its hydroxymethyl group for cross-coupling or cyclization reactions .

Q. Can NHPH be optimized as a prodrug scaffold, and how is its release profile evaluated?

NHPH’s hydroxymethyl group enables pH-sensitive release of active agents. For example:

Q. What are the limitations of NHPH in aqueous reaction systems, and how can they be mitigated?

NHPH’s instability in alkaline media limits its use in water-rich environments. Strategies include:

- Buffered systems : Maintain pH < 8.0 to slow hydrolysis.

- Co-solvents : Use DMF or THF to reduce water activity and stabilize the hydroxymethyl group .

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Yield optimization, crystallization methods | Mechanistic studies (e.g., solvent/base effects) |

| Characterization | Purity (melting point, NMR) | Degradation kinetics (HPLC, kinetic modeling) |

| Applications | Intermediate for simple esters/amides | Prodrug design, heterocyclic compound synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.